- Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles, Angewandte Chemie, 2016, 55(40), 12224-12227
Cas no 92-46-6 (6-Chloro-2-methylquinoline)
6-Chloro-2-methylquinoline structure
Product Name:6-Chloro-2-methylquinoline
Número CAS:92-46-6
MF:C10H8ClN
Megavatios:177.630221366882
MDL:MFCD00051735
CID:810554
PubChem ID:24883639
Update Time:2025-06-13
6-Chloro-2-methylquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 6-Chloro-2-methylquinoline
- 2-Methyl-6-chloroquinoline
- 6-Chloroquinaldine
- Quinoline,6-chloro-2-methyl-
- Quinoline, 6-chloro-2-methyl-
- OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- 6-chloro-2-methyl-quinoline
- 6-CHLORO-2-methyl QUINOLINE
- FCH931779
- 5623AC
- STK396250
- VQ10297
- AX8012679
- ST50407905
- 051C735
- 6-Chloro-2-methylquinoline (ACI)
- Quinaldine, 6-chloro- (6CI, 7CI, 8CI)
- MFCD00051735
- F17611
- AS-48060
- C3108
- CS-0113039
- DB-057307
- SCHEMBL229173
- 6-Chloro-2-methylquinoline, 97%
- DTXSID70238818
- 92-46-6
- SB67509
- AKOS005203000
- SY049754
-
- MDL: MFCD00051735
- Renchi: 1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
- Clave inchi: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- Sonrisas: ClC1C=C2C(N=C(C)C=C2)=CC=1
Atributos calculados
- Calidad precisa: 177.03500
- Masa isotópica única: 177.034527
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 160
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.2
- Superficie del Polo topológico: 12.9
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.225
- Punto de fusión: 94-98 °C (lit.)
- Punto de ebullición: 278.2°C at 760 mmHg
- Punto de inflamación: 148.7°C
- índice de refracción: 1.634
- PSA: 12.89000
- Logp: 3.19660
- Sensibilidad: Light Sensitive
- Disolución: 未确定
6-Chloro-2-methylquinoline Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H315-H318-H335
- Declaración de advertencia: P261-P280-P305 + P351 + P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41
- Instrucciones de Seguridad: S26-S39
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Términos de riesgo:R22; R37/38; R41
6-Chloro-2-methylquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-2-methylquinoline PrecioMás >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018454-1g |
6-Chloroquinaldine |
92-46-6 | 99% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 018454-5g |
6-Chloroquinaldine |
92-46-6 | 99% | 5g |
£49.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006426-5g |
6-Chloro-2-methylquinoline |
92-46-6 | 99% | 5g |
827.0CNY | 2021-07-07 | |
| Chemenu | CM228235-100g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 100g |
$413 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76605-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 1g |
¥188.0 | 2023-09-05 | |
| TRC | C602038-100mg |
6-Chloro-2-methylquinoline |
92-46-6 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C602038-500mg |
6-Chloro-2-methylquinoline |
92-46-6 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602038-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870816-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 1g |
216.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 649260-5G |
6-Chloro-2-methylquinoline |
92-46-6 | 97% | 5G |
¥809.33 | 2022-02-24 |
6-Chloro-2-methylquinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ; 22 h, 150 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Referencia
- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives, Synthetic Communications, 2010, 40(15), 2336-2340
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Dimethyl sulfoxide , Ferrous chloride Solvents: p-Xylene ; 24 h, 1 bar, 110 °C
Referencia
- A Convenient Procedure for the Oxidative Dehydrogenation of N-Heterocycles Catalyzed by FeCl2/DMSO, Synlett, 2016, 27(12), 1806-1809
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 12 h, 80 °C
Referencia
- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers, Tetrahedron Letters, 2014, 55(15), 2406-2409
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 40 °C; overnight, reflux
Referencia
- Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reaction, Magnetic Resonance in Chemistry, 2016, 54(8), 677-683
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Iron , Ruthenium Solvents: Ethanol , Water ; 3 MPa, 200 °C
Referencia
- A simple continuous reaction for the synthesis of quinoline compounds, Green Chemistry, 2022, 24(4), 1714-1720
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 12 h, rt
Referencia
- Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Sodium tert-butoxide , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 8 h, 70 °C
Referencia
- Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
Referencia
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst, Angewandte Chemie, 2013, 52(27), 6983-6987
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: 1,10-Phenanthroline , Palladium diacetate Solvents: Methanol ; 36 h, 25 °C
Referencia
- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization, Organic Letters, 2008, 10(2), 173-175
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Alumina , Hydrochloric acid ; 10 min
Referencia
- One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid ; 11 min
Referencia
- Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid, Tetrahedron Letters, 2006, 47(11), 1783-1785
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Nickel monoxide (supported on graphene nanoplatelets) Solvents: Dimethyl sulfoxide ; 10 h, 100 °C
Referencia
- Nanonickel Oxides Prepared by Atomic Layer Deposition as Efficient Catalyst for the Dehydrogenation of N-Heterocycles, ChemistrySelect, 2020, 5(38), 11811-11816
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ; 2 min, rt; 15 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl Chlorides, Synthesis, 2017, 49(1), 188-194
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ; 12 h, 120 °C
Referencia
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines, Organic Letters, 2015, 17(23), 5836-5839
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Diethyl ether Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (silver-exchanged) ; 5 min; 3 h, 120 °C
Referencia
- Synthesis of quinolone derivatives by an improved Doebner-von Miller reaction using a recyclable Ag(I)-exchanged montmorillonite K10 catalyst, Heterocycles, 2016, 92(12), 2213-2224
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Carbon tetrachloride ; 8 h, 150 °C; 150 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
Referencia
- Method for substituted quinolines production from aniline, 1,2-diols and CCl4 under iron catalysts, Russian Federation, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Acetic acid , Iron ; 2 h, reflux
Referencia
- Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivatives, Tetrahedron Letters, 2010, 51(40), 5234-5237
6-Chloro-2-methylquinoline Raw materials
- 2,6-Dichloroquinoline
- methyl(triphenyl)phosphonium;iodide
- Ethylene Glycol, Dehydrated
- 2-Amino-5-chlorobenzaldehyde
- Methylmagnesium Chloride (3M in THF)
- Quinoline, 6-chloro-, 1-oxide
- 1,2-Bis(4-chlorophenyl)diazene
- 2-Pentanone, 4-(5-chloro-2-nitrophenyl)-5-nitro-
- Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-methyl-
- Benzenemethanol, 2-amino-5-chloro-α-2-propen-1-yl-
6-Chloro-2-methylquinoline Preparation Products
6-Chloro-2-methylquinoline Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92-46-6)6-Chloro-2-methylquinoline
Número de pedido:A26309
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:02
Precio ($):281.0
Correo electrónico:sales@amadischem.com
6-Chloro-2-methylquinoline Literatura relevante
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92-46-6)6-Chloro-2-methylquinoline
Pureza:99%
Cantidad:25g
Precio ($):281.0